molecular formula C22H18N2O4 B288187 2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate

2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate

Cat. No. B288187
M. Wt: 374.4 g/mol
InChI Key: HIRSNLXLZYAPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ACEA, and it is a cannabinoid receptor agonist that binds to the CB1 and CB2 receptors in the body. The purpose of

Mechanism of Action

ACEA binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. When ACEA binds to these receptors, it activates them and produces various effects such as reducing inflammation, inducing apoptosis, and modulating the immune response.
Biochemical and Physiological Effects:
ACEA has been shown to have various biochemical and physiological effects. In neuroscience, ACEA has been shown to reduce inflammation in the brain and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, ACEA has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, ACEA has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using ACEA in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for targeted effects. Another advantage is its synthetic nature, which allows for consistent and reproducible results. However, one limitation of using ACEA is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on ACEA. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to understand the full extent of its immunomodulatory effects and its potential applications in immunotherapy.

Synthesis Methods

The synthesis of ACEA involves the reaction of 4-aminobenzoic acid with 2-[4-(anilinocarbonyl)phenyl]-2-oxoacetic acid. This reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure ACEA.

Scientific Research Applications

ACEA has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, ACEA has been shown to have neuroprotective effects and can reduce inflammation in the brain. In cancer research, ACEA has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, ACEA has been shown to have anti-inflammatory effects and can modulate the immune response.

properties

Product Name

2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-oxo-2-[4-(phenylcarbamoyl)phenyl]ethyl] 4-aminobenzoate

InChI

InChI=1S/C22H18N2O4/c23-18-12-10-17(11-13-18)22(27)28-14-20(25)15-6-8-16(9-7-15)21(26)24-19-4-2-1-3-5-19/h1-13H,14,23H2,(H,24,26)

InChI Key

HIRSNLXLZYAPOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.